Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate, also known as DMCP, is a chemical compound used in scientific research for its unique properties. It is a carbamate derivative of piperidine, which is a cyclic amine commonly found in various natural products and pharmaceuticals. DMCP has been studied extensively in recent years due to its potential applications in drug discovery, particularly in the development of new treatments for neurological disorders.
Mechanism of Action
Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate acts as a positive allosteric modulator of the NMDA receptor, which is a type of glutamate receptor involved in synaptic plasticity and learning and memory. By binding to a specific site on the receptor, Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate enhances the activity of the receptor and increases the transmission of signals between neurons. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin. It also increases the activity of several enzymes involved in the synthesis and metabolism of these neurotransmitters. These effects suggest that Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate may have a broad range of therapeutic applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, there are also some limitations to its use. Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate is a relatively new compound, and its long-term effects on the brain are not yet fully understood. In addition, it has been shown to have some toxicity at higher doses, which may limit its use in some experiments.
Future Directions
There are several future directions for research on Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate. One area of focus is the development of new drugs based on Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate's mechanism of action. Several studies have shown that Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate has potential therapeutic benefits in the treatment of neurological disorders, and further research is needed to develop new drugs based on this compound. Another area of focus is the study of Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate's long-term effects on the brain. As this compound is relatively new, more research is needed to fully understand its potential risks and benefits. Finally, further research is needed to explore the potential applications of Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate in other areas of medicine, such as cancer research and immunology.
Synthesis Methods
Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate can be synthesized through a multi-step process involving the reaction of piperidine with dimethylcarbamoyl chloride and methyl chloroformate. The resulting product is purified through column chromatography to obtain the pure compound. This synthesis method has been reported in several scientific journals and is widely used in research laboratories.
Scientific Research Applications
Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate has been extensively studied for its potential applications in drug discovery. It has been shown to have a unique mechanism of action that makes it a promising candidate for the development of new treatments for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate has been shown to modulate the activity of several neurotransmitter receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the gamma-aminobutyric acid (GABA) receptor. These receptors play a critical role in the regulation of neuronal activity and are involved in many neurological disorders.
properties
IUPAC Name |
methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-11(2)9(13)8-5-4-6-12(7-8)10(14)15-3/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUULHVCUSAPITN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN(C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.